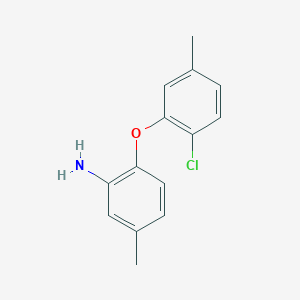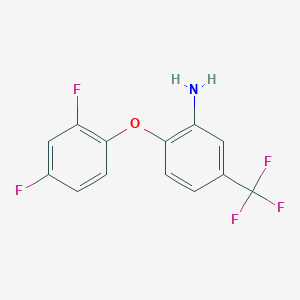
2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C13H8F5NO and a molecular weight of 289.2 .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline” consists of a central benzene ring, with a trifluoromethyl group (-CF3) and an aniline group (-NH2) attached to it. Additionally, there is a difluorophenoxy group (-OC6H3F2) attached to the benzene ring .Applications De Recherche Scientifique
Proteomics Research
2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline: is utilized in proteomics research as a biochemical agent . Its role can be pivotal in the identification and quantification of proteins, understanding their functions, and studying their interactions and structures within a complex biological system.
Biochemical Synthesis
This compound serves as a building block in the synthesis of more complex biochemical substances. It’s used to create novel compounds that can be tested for various biological activities .
Agricultural Chemical Research
While not directly related to the compound , its structural analogs, like 2,4-D, are widely used in agriculture as herbicides . Research into similar compounds can lead to the development of new herbicides with improved safety profiles and efficacy.
Endocrine Disruption Studies
Compounds like 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline may be studied for their potential endocrine-disrupting effects, given that structurally related compounds have shown such properties . This research is crucial for assessing the safety of new chemicals before they enter the market.
Cancer Research
The compound’s analogs have been linked to cancer research due to their potential carcinogenic properties . Studying 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline could provide insights into the mechanisms of carcinogenesis and contribute to the development of cancer therapies.
Thyroid Hormone Disruption Research
Research into the effects of 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline on thyroid hormones is significant, as related compounds have been shown to interfere with thyroid hormone action . This is particularly important for understanding developmental and metabolic disorders.
Propriétés
IUPAC Name |
2-(2,4-difluorophenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-8-2-4-11(9(15)6-8)20-12-3-1-7(5-10(12)19)13(16,17)18/h1-6H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSFTIKLKVUSNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

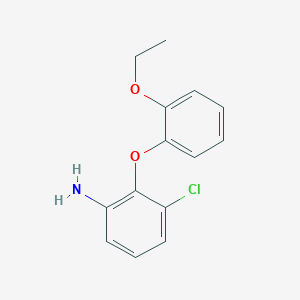
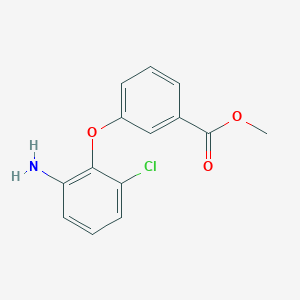
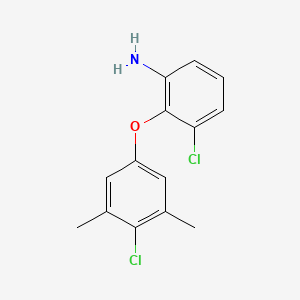
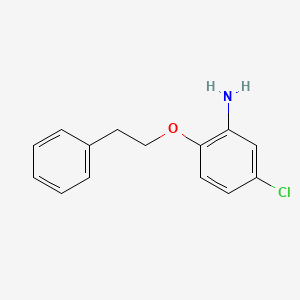
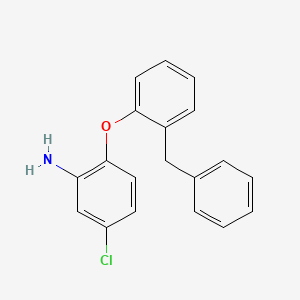
![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)
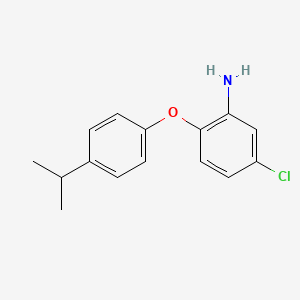
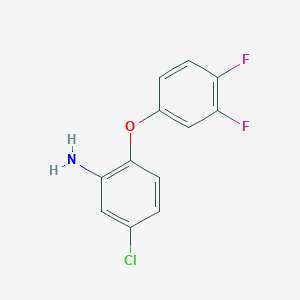
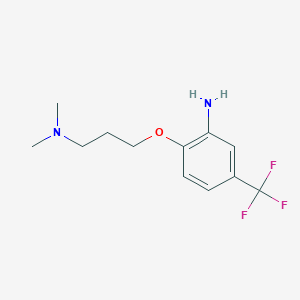
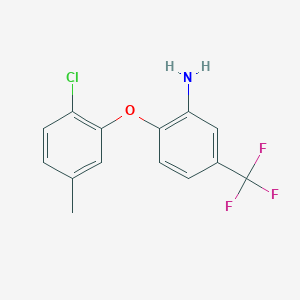
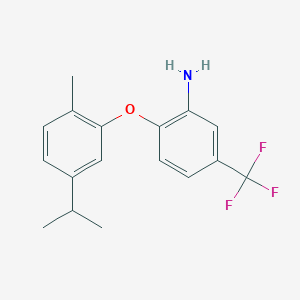
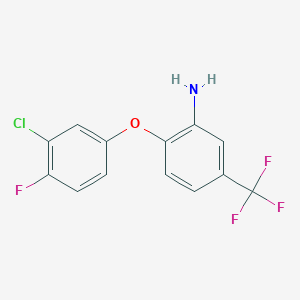
![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)
